Cas no 175791-53-4 (5-Iodo-7H-pyrrolo[2,3-d]pyrimidine)

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolopyrimidine core with an iodine substituent at the 5-position. This structure serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The iodine moiety enhances reactivity, facilitating cross-coupling reactions such as Suzuki or Sonogashira couplings, which are pivotal in constructing complex molecular architectures. Its high purity and stability make it suitable for research applications in medicinal chemistry, where it is often employed in the synthesis of kinase inhibitors and nucleoside analogs. The compound’s well-defined reactivity profile ensures reproducibility in synthetic pathways, supporting its use in drug discovery and development.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine structure
175791-53-4 structure
Product Name:5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
CAS No:175791-53-4
MF:C6H4IN3
MW:245.020532608032
MDL:MFCD13189362
CID:1025680
PubChem ID:329771139
Update Time:2025-06-08

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
    • 5-IODO-7H-PYRROLO(2,3-D)PYRIMIDINE
    • SC4322
    • 5-iodopyrrolo[2,3-d]pyrimidine
    • IZYCEYOIUVOAQW-UHFFFAOYSA-N
    • PB20786
    • LS40983
    • FCH1327712
    • 7H-Pyrrolo[2,3-d]pyrimidine, 5-iodo-
    • AX8224490
    • AB0022897
    • W3851
    • ST24024122
    • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, AldrichCPR
    • MDL: MFCD13189362
    • Inchi: 1S/C6H4IN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10)
    • InChI Key: IZYCEYOIUVOAQW-UHFFFAOYSA-N
    • SMILES: IC1=CNC2C1=CN=CN=2

Computed Properties

  • Exact Mass: 244.94500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Topological Polar Surface Area: 41.6

Experimental Properties

  • Density: 2.36
  • Boiling Point: 260 ºC
  • Flash Point: 111 ºC
  • PSA: 41.57000
  • LogP: 1.56250

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Storage Condition:Keep in dark place,Sealed in dry,2-8°C

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Iodo-7H-pyrrolo[2,3-d]pyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:175791-53-4)5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Order Number:A881557
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:04
Price ($):210.0/357.0
Email:sales@amadischem.com

Additional information on 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Introduction to 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 175791-53-4)

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 175791-53-4, belongs to the pyrrolopyrimidine class, which is well-known for its role in drug discovery and development. Pyrrolopyrimidines are particularly valued for their ability to interact with various biological targets, making them promising candidates for the synthesis of novel therapeutic agents.

The structural motif of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine consists of a fused ring system comprising a pyrrole ring and a pyrimidine ring. The presence of an iodine atom at the 5-position enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing more complex molecular architectures, which can be tailored to modulate biological activity.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting enzymes and receptors involved in cancer progression. 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine has emerged as a key intermediate in the synthesis of such inhibitors. Its pyrrolopyrimidine core is structurally analogous to several known bioactive molecules, including kinase inhibitors. For instance, derivatives of this compound have been explored as potential inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory signaling pathways. Preliminary studies have demonstrated that certain analogs exhibit inhibitory activity against JAK2, suggesting their therapeutic potential in managing inflammatory disorders.

Moreover, the iodinated version of this compound has been utilized in the development of radiolabeled probes for positron emission tomography (PET) imaging. PET scans are widely employed in clinical diagnostics to visualize metabolic processes and detect abnormalities in tissues and organs. By incorporating radioactive isotopes into 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, researchers can create tracers that bind to specific biological targets, enabling non-invasive imaging of disease markers. This application holds promise for early detection and monitoring of diseases such as cancer.

The synthetic utility of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine extends beyond pharmaceutical applications. It serves as a valuable building block in materials science, particularly in the design of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system provided by the pyrrolopyrimidine ring facilitates electron delocalization, which is essential for optoelectronic properties. Researchers have incorporated this compound into π-conjugated polymers to enhance charge transport properties, contributing to advancements in flexible electronics and solar cells.

Recent advances in computational chemistry have further accelerated the exploration of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives. Molecular modeling studies have identified novel scaffolds with improved binding affinity and selectivity towards therapeutic targets. These virtual screening approaches complement traditional high-throughput screening methods, enabling more efficient identification of lead compounds. The integration of machine learning algorithms has also enabled the prediction of physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, streamlining the drug discovery process.

The chemical reactivity of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine makes it an attractive candidate for exploring new synthetic methodologies. Transition-metal-catalyzed reactions have been particularly instrumental in diversifying its structural derivatives. For example, palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids have yielded substituted pyrrolopyrimidines with tailored electronic properties. These modifications are critical for optimizing pharmacological activity and improving pharmacokinetic profiles.

In conclusion,5-Iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 175791-53-4) represents a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its role as an intermediate in drug development underscores its importance in addressing unmet medical needs. The ongoing research into its derivatives continues to uncover new applications in imaging technologies and materials science. As our understanding of its chemical properties evolves,so does its potential to contribute to scientific advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:175791-53-4)5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
A881557
Purity:99%/99%
Quantity:5g/10g
Price ($):210.0/357.0
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